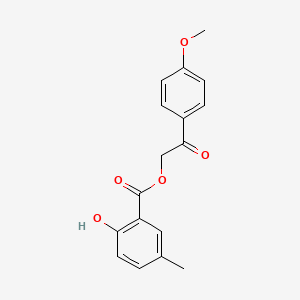
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate: methyl 2-hydroxy-5-methylbenzoate , belongs to the class of organic compounds known as benzoic acid esters. Its chemical formula is C16H14O4 . Let’s break down its name:
2-(4-methoxyphenyl)-2-oxoethyl: This part of the compound contains a benzene ring with a methoxy group (OCH) at the para position (position 4). The oxoethyl group (C=O) is attached to the benzene ring.
2-hydroxy-5-methylbenzoate: Here, we have a benzoic acid derivative with a hydroxy group (OH) at position 2 and a methyl group (CH) at position 5.
Preparation Methods
Synthetic Routes::
Esterification: Methyl 2-hydroxy-5-methylbenzoate can be synthesized by reacting 2-hydroxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst.
Acylation: Another approach involves acylating 2-hydroxy-5-methylbenzoic acid with acetyl chloride or acetic anhydride.
- Industrial production typically involves large-scale esterification processes using optimized conditions.
Chemical Reactions Analysis
Hydrolysis: Methyl 2-hydroxy-5-methylbenzoate can undergo hydrolysis to yield 2-hydroxy-5-methylbenzoic acid and methanol.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation).
Scientific Research Applications
Photoprotection: It protects against UV radiation-induced degradation in plastics, coatings, and textiles.
Mechanism of Action
- As a UV absorber, it absorbs UV light, preventing its penetration into the material. This helps maintain material integrity and prevents photochemical degradation.
Comparison with Similar Compounds
Similar Compounds: Other UV absorbers include benzotriazoles (e.g., 2-(2’-Hydroxy-5’-methyl-phenyl)benzotriazole) and salicylates (e.g., methyl salicylate benzoic acid). methyl 2-hydroxy-5-methylbenzoate’s unique structure sets it apart.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBCTMGFGIFKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
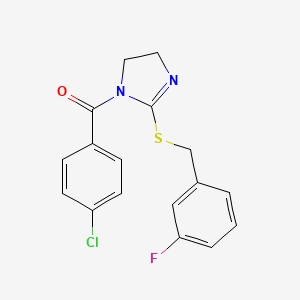
![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)
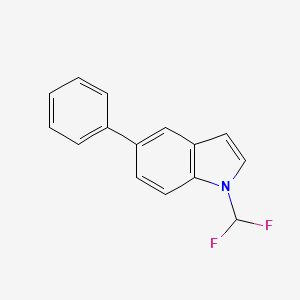
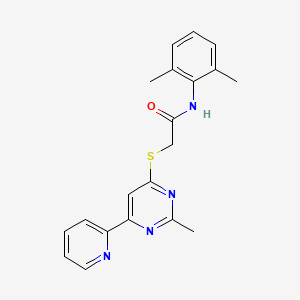
![4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2498958.png)
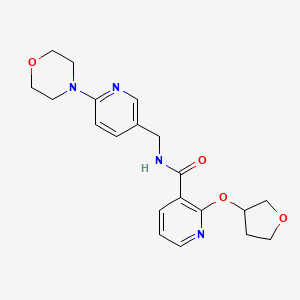
![2-[(2E)-3-[(4-cyanophenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2498961.png)
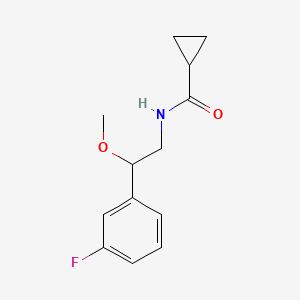
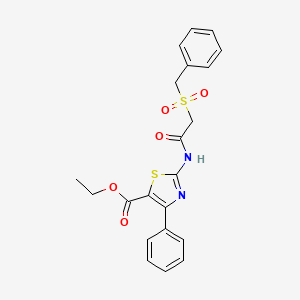
![3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
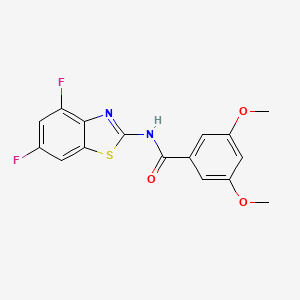
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2498974.png)
